CC-90003

Covalent inhibition Irreversible binding ERK1/2

Researchers studying KRAS-mutant tumors face limited efficacy with MEK/RAF inhibitors. CC-90003, an irreversible covalent ERK1/2 inhibitor (IC50 10-20 nM), sustains target suppression post-washout-enabling experimental paradigms impossible with reversible inhibitors. • Irreversible covalent binding: sustained ERK1/2 inhibition after compound clearance; clinically validated ≥80% free ERK reduction at ≥80 mg/day. • Kinase selectivity documented across 258-kinase panel; only 5 off-targets inhibited >80% at 1 µM in cells. • Validated in KRAS-mutant PDX models (colorectal, PDAC, lung) with tumor growth inhibition. Supplied with analytical documentation. Research-use-only compound available from BenchChem with competitive pricing and global logistics.

Molecular Formula C22H21ClN4O4
Molecular Weight
Cat. No. B1191724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-90003
SynonymsCC-90003;  CC 90003;  CC90003.; 
Molecular FormulaC22H21ClN4O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

CC-90003: An Irreversible Covalent ERK1/2 Inhibitor for MAPK Pathway-Driven Oncology Research


CC-90003 (CAS: 1621999-82-3) is an orally bioavailable, irreversible covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), developed by Celgene Corporation for investigational oncology applications [1]. The compound potently inhibits ERK1 and ERK2 kinase activity with IC50 values in the 10–20 nmol/L range and demonstrates kinase selectivity across a panel of 347 kinases in biochemical, cellular, and mass spectrometry assays . CC-90003 was evaluated in a Phase Ia first-in-human clinical trial (NCT02313012) in patients with relapsed or refractory BRAF or RAS-mutant solid tumors, though development was subsequently discontinued [2]. The compound remains valuable as a research tool for interrogating MAPK pathway signaling, particularly in KRAS-mutant cancer models where MEK and RAF inhibitors have limited efficacy.

Covalent irreversible ERK1/2 inhibition for sustained pathway blockade studies
Validated in KRAS-mutant models where MEK/RAF inhibitors show limited response
Extensively profiled kinase selectivity supports target-specific interpretation

Why Generic ERK Inhibitor Substitution Fails: The Covalent Irreversibility Distinction of CC-90003


Generic substitution across ERK1/2 inhibitors is not scientifically valid due to fundamental differences in mechanism of action, binding kinetics, and preclinical efficacy profiles. CC-90003 is a covalent irreversible inhibitor that forms a permanent bond with ERK1/2, contrasting sharply with ATP-competitive reversible inhibitors such as ulixertinib (BVD-523) which exhibits an ERK2 IC50 of <0.3 nM but with reversible binding kinetics . This mechanistic distinction translates to divergent cellular and in vivo pharmacology: irreversible inhibition provides sustained target suppression even after compound clearance, potentially influencing resistance mechanisms differently [1]. Furthermore, CC-90003 demonstrates unique preclinical activity in KRAS-mutant tumor models—a setting where MEK1/2 and RAF inhibitors show minimal response, and where data for reversible ERK inhibitors remain limited [2]. Substitution with a reversible ERK inhibitor, or with upstream pathway inhibitors such as MEK or RAF agents, would fundamentally alter the experimental system and cannot be assumed to reproduce CC-90003-dependent findings.

Target
CC-90003
Covalent irreversible ERK1/2 inhibitor with sustained target suppression beyond washout
Substitute
Reversible ERK inhibitors (e.g., ulixertinib)
ATP-competitive reversible binding requiring continuous target occupancy
! Irreversible covalent mechanism may shift pathway-response dynamics and resistance susceptibility profiles compared to reversible inhibitors.
! KRAS-mutant model activity and selectivity panel data are CC-90003-specific; direct translation to other ERK inhibitors requires independent validation.

CC-90003 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Covalent Irreversible Binding Mechanism of CC-90003 Versus Reversible ATP-Competitive ERK Inhibitors

CC-90003 is explicitly characterized as a covalent irreversible inhibitor of ERK1/2, as documented in both primary research publications and the Phase Ia clinical trial report [1]. In direct contrast, ulixertinib (BVD-523) is an ATP-competitive reversible inhibitor of ERK1/2 . This fundamental mechanistic difference has functional consequences: covalent irreversible binding provides sustained target suppression that persists beyond compound washout, whereas reversible inhibition requires continuous target occupancy to maintain pathway suppression. The covalent mechanism of CC-90003 may offer distinct advantages in overcoming certain resistance mechanisms that emerge with reversible inhibitors, though direct comparative resistance data are not available.

Binding mechanism
Reported
Covalent irreversible vs. ATP-competitive reversible (ulixertinib)
Supports distinct target-engagement duration and resistance research context
Direct comparative resistance data unavailable
Covalent inhibition Irreversible binding ERK1/2 Binding kinetics Mechanism of action

CC-90003 Preclinical Efficacy in KRAS-Mutant Models Versus Lack of Response to MEK/RAF Inhibitors

CC-90003 demonstrated preclinical activity in KRAS-mutant tumor models, a therapeutic context where MEK1/2 and RAF inhibitors are generally ineffective. As documented in the primary characterization study, KRAS mutations (>30% of all cancers and >90% of certain cancer types) are not responsive to inhibitors of MEK1/2 or RAF, yet CC-90003 showed activity in KRAS-mutant patient-derived xenograft (PDX) models of colorectal cancer and inhibited tumor growth in three KRAS-mutant PDX models in vivo [1]. Additionally, CC-90003 exhibited cytotoxic effects in many (but not all) KRAS-mutant pancreatic ductal adenocarcinoma, lung cancer, and colorectal cancer cell lines, while not significantly inhibiting proliferation of normal lung fibroblasts or bronchial epithelial cells .

KRAS-mutant model activity
Class-level inference
Active in KRAS-mutant PDX and cell lines; MEK/RAF inhibitors generally non-responsive
Enables study of ERK inhibition in KRAS-driven model contexts
Response varies across models; not all cell lines sensitive
KRAS-mutant Colorectal cancer Pancreatic cancer Lung cancer MAPK pathway

Kinase Selectivity Profile of CC-90003: Quantitative Panel Data Across 347 Kinases

CC-90003 has undergone extensive kinase selectivity profiling across a 258-kinase biochemical assay panel and a broader 347-kinase biochemical, cellular, and mass spectrometry assay platform. In the 258-kinase panel, CC-90003 produced significant inhibition (>80%) of 17 kinases, moderate inhibition (50%–80%) of 28 kinases, and minimal inhibition (<50%) of 213 kinases at standard assay concentrations . In cellular context using an ActivX kinase screening assay in the A375 BRAF V600E-mutant melanoma cell line, only 5 of 194 kinases (ERK1, ERK2, MKK4, MKK6, and FAK) were inhibited by >80% at 1 µmol/L [1]. Further iterative analysis identified only 3 additional kinases inhibited at biologically relevant concentrations: KDR, FLT3, and PDGFRα . No significant inhibition (<14%) was observed against a Cerep panel of 40 non-kinase enzymes and receptors . Comparable comprehensive selectivity data for other clinical-stage ERK inhibitors (e.g., ulixertinib, MK-8353, GDC-0994) are not systematically reported in primary literature with this depth of cellular kinase profiling, limiting direct cross-study quantification.

Kinase selectivity panel
Reported
17 kinases >80% inhib., 28 kinases 50–80%, 213 kinases
Supports interpretation of ERK-specific effects in cellular assays
Extensive profiling; confirm in intended assay context
Target engagement (Phase I)
Trial context
≥80% free ERK reduction at doses ≥80 mg/day
Reported pharmacodynamic target engagement in human subjects
Terminated trial; no objective responses observed
Development status
Trial context
CC-90003 discontinued; ulixertinib ongoing Phase II
Positions CC-90003 as a research tool compound, not an active clinical candidate
Procurement for research use only
Combination regression
Context-dependent
Full tumor regression with docetaxel in KRAS-mutant lung PDX
Supports combination-study interpretation in specific PDX model context
No comparative ERK inhibitor data available
Kinase selectivity Off-target profiling ERK1/2 Selectivity panel Chemical biology

CC-90003 Target Engagement in Clinical Setting: Free ERK Reduction of ≥80% at Doses ≥80 mg/Day

In the Phase Ia clinical trial of CC-90003 (NCT02313012), target engagement was directly measured using a proprietary ELISA-based assay that quantified free (unbound) ERK levels in peripheral blood mononuclear cells. At doses ≥80 mg/day, free ERK levels were reduced by ≥80% compared to baseline by Cycle 1 Day 8 (C1D8) [1]. This represents a pharmacodynamic demonstration of robust target engagement in human subjects. The maximum tolerated dose (MTD) was established at 120 mg/day, with dose-limiting toxicities (Grade 3 transaminase elevations and hypertension) observed at 160 mg/day (the non-tolerated dose, NTD) [2]. Importantly, despite this evidence of target engagement, no objective responses were observed per RECIST 1.1 criteria, and the trial was terminated with the conclusion that proof-of-concept demonstration was limited by lack of objective responses, an unfavorable PK profile, and unanticipated neurotoxicity [3].

Target engagement (Phase I)
Trial context
≥80% free ERK reduction at doses ≥80 mg/day
Reported pharmacodynamic target engagement in human subjects
Terminated trial; no objective responses observed
Target engagement Pharmacodynamics Phase I Biomarker ERK occupancy

CC-90003 Clinical Development Outcome and Comparator Clinical Trial Status of ERK Inhibitors

CC-90003's Phase Ia trial (NCT02313012) was terminated, with development discontinued due to lack of objective responses, unfavorable PK profile, and unanticipated neurotoxicity (primarily at doses 80-160 mg/day, resolving with dose reduction/interruption) [1]. In contrast, ulixertinib (BVD-523) has advanced to Phase II trials, including a study in metastatic uveal melanoma (NCT03417739, recruiting as of 2020) and a completed Phase I/II study in AML and myelodysplastic syndrome (NCT02296242) [2]. MK-8353 (SCH 900353) also entered Phase I trials but was terminated (NCT01358331) [3]. GDC-0994 completed Phase I trials (NCT01875705, NCT02457793) [3]. KO-947 entered Phase I recruiting (NCT03051035) [3]. This divergent clinical development trajectory reflects differences in tolerability, PK properties, and efficacy signals among ERK inhibitor candidates. CC-90003's terminated development status distinguishes it as a research tool compound rather than a clinical candidate, while compounds like ulixertinib continue active clinical investigation.

Development status
Trial context
CC-90003 discontinued; ulixertinib ongoing Phase II
Positions CC-90003 as a research tool compound, not an active clinical candidate
Procurement for research use only
Clinical trial Phase I ERK inhibitor Development status Termination

CC-90003 Combination with Docetaxel Achieves Full Tumor Regression in KRAS-Mutant Lung Cancer PDX Model

In a KRAS-mutant patient-derived xenograft (PDX) model of lung cancer, the combination of CC-90003 with docetaxel achieved full tumor regression and prevented tumor regrowth after cessation of treatment [1]. This effect corresponded to changes in a stemness gene network, suggesting a potential effect on tumor stem cell reprogramming [2]. This combination finding is specific to CC-90003 in this PDX model and may not be generalizable to other ERK inhibitors without direct comparative testing. No equivalent combination data with docetaxel are available for ulixertinib, MK-8353, or GDC-0994 in KRAS-mutant lung cancer PDX models in the primary literature.

Combination regression
Context-dependent
Full tumor regression with docetaxel in KRAS-mutant lung PDX
Supports combination-study interpretation in specific PDX model context
No comparative ERK inhibitor data available
Combination therapy Docetaxel KRAS-mutant Lung cancer PDX model Tumor regression

CC-90003 Research Application Scenarios: Evidence-Backed Use Cases for MAPK Pathway Investigation


Mechanistic Studies of Sustained ERK Inhibition via Covalent Target Engagement

CC-90003's covalent irreversible binding mechanism makes it uniquely suited for experiments requiring sustained ERK1/2 inhibition beyond compound washout. Researchers investigating the temporal dynamics of MAPK pathway suppression, rebound signaling, or adaptive resistance mechanisms that emerge under continuous target inhibition can leverage CC-90003's irreversible binding properties. Unlike reversible ERK inhibitors (e.g., ulixertinib with ERK2 IC50 <0.3 nM but reversible binding), CC-90003 maintains target suppression even after compound clearance, enabling distinct experimental paradigms . This application is directly supported by the compound's established covalent inhibitor classification and the clinical pharmacodynamic data showing ≥80% free ERK reduction sustained at doses ≥80 mg/day [1].

Preclinical Efficacy Testing in KRAS-Mutant Cancer Models Including PDAC, Colorectal, and Lung Cancer

CC-90003 is validated for use in KRAS-mutant cancer models, a genetic background where MEK1/2 and RAF inhibitors are generally ineffective. The compound has demonstrated activity in KRAS-mutant PDX models of colorectal cancer (with tumor growth inhibition), cytotoxic effects in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) cell lines, and antitumor activity in KRAS-mutant lung cancer cell lines . This makes CC-90003 a valuable research tool for laboratories studying therapeutic strategies for KRAS-driven malignancies. Importantly, CC-90003 does not significantly inhibit proliferation of normal lung fibroblasts or bronchial epithelial cells, providing a favorable in vitro selectivity window for cancer-specific studies [1].

Kinase Selectivity Benchmarking and Off-Target Profiling in Cellular Assays

CC-90003 is supported by one of the most extensively documented kinase selectivity profiles among clinical-stage ERK inhibitors, with quantitative inhibition data across 258-kinase biochemical panels and cellular profiling of 194 kinases in A375 BRAF V600E-mutant melanoma cells . At 1 µmol/L in cellular context, only 5 kinases (ERK1, ERK2, MKK4, MKK6, and FAK) showed >80% inhibition, with only KDR, FLT3, and PDGFRα additionally inhibited at biologically relevant concentrations [1]. This detailed selectivity documentation enables researchers to interpret CC-90003 experimental results with greater confidence regarding potential off-target contributions, making it suitable as a selectivity benchmark for comparative studies of novel ERK inhibitor candidates.

Investigation of ERK-Mediated Neurotoxicity and Tyrosine Kinase Inhibitor-Induced Neuropathy Mechanisms

CC-90003 has been specifically utilized to investigate the role of ERK signaling in tyrosine kinase inhibitor-induced neuropathy . The compound's well-characterized neurotoxicity profile observed in the Phase Ia clinical trial—including dizziness, gait disturbance, and paresthesias at doses 80-160 mg/day, which resolved with dose reduction/interruption—provides a pharmacologically validated tool for studying ERK-mediated neurotoxicity mechanisms [1]. This application is distinct from the primary oncology focus of most ERK inhibitors and represents a specialized research use case supported by both clinical observation and dedicated mechanistic investigation .

Application
Selection Property
Validation Focus
Sustained ERK inhibition studies
Covalent irreversible binding mechanism
Target engagement duration beyond washout
KRAS-mutant cancer model research
Reported activity in KRAS-mutant PDX and cell lines
Response confirmation in specific KRAS-mutant model
Kinase selectivity benchmarking
Documented 347-kinase selectivity profile
Verify selectivity in intended cellular assay context
ERK-mediated neurotoxicity investigation
Characterized neurotoxicity observations from Phase I
Assess ERK pathway contribution in neuropathy models

Technical Documentation Hub

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